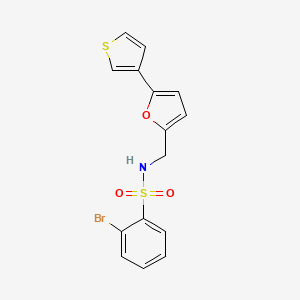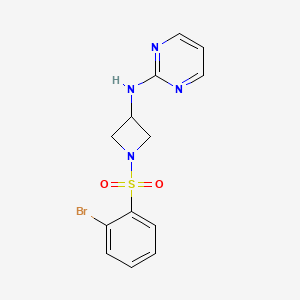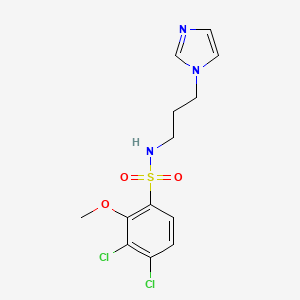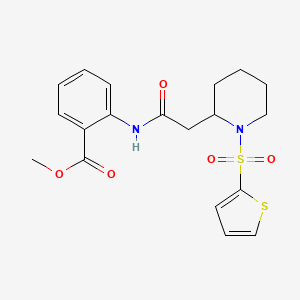![molecular formula C20H19N3O4S B2371210 (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide CAS No. 890595-55-8](/img/structure/B2371210.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthetic Pathways
Research has explored the structural characteristics and synthetic pathways of compounds related to (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide, focusing on their crystal structure, Hirshfeld surface analysis, and potential in drug design. For example, the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been detailed, highlighting their structural confirmation through single crystal X-ray diffraction and their interactions via intermolecular hydrogen bonds (Karanth et al., 2019). This research underscores the significance of structural analysis in understanding the molecular interactions and stability of such compounds.
Anticancer Activity
Several studies have focused on the design, synthesis, and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity. For instance, a series of substituted benzamides were synthesized and assessed for their efficacy against various cancer cell lines, revealing some derivatives with higher anticancer activities than reference drugs (Ravinaik et al., 2021). This line of research demonstrates the potential therapeutic applications of these compounds in oncology.
Antimicrobial and Anti-Proliferative Properties
The antimicrobial and anti-proliferative effects of 1,3,4-oxadiazole N-Mannich bases have been investigated, showing broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria. Additionally, some compounds exhibited optimal anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021). This research highlights the dual functionality of these compounds in both antimicrobial resistance and cancer treatment strategies.
Photophysical Properties for OLED Applications
Investigations into the photophysical properties of certain compounds containing 1,3,4-oxadiazole rings have led to their potential application in organic light-emitting diodes (OLEDs). The study of iridium(III) complexes bearing oxadiazol-substituted amide ligands, for instance, has shown promising results for efficient green phosphorescent OLEDs with low efficiency roll-off, indicating a viable path toward advanced display technologies (Zhang et al., 2016).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-10-8-13(12-17(16)26-2)9-11-18(24)21-15-7-5-4-6-14(15)19-22-23-20(27-19)28-3/h4-12H,1-3H3,(H,21,24)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPMWOKASYTQSZ-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)

![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)





![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-methanesulfonyl-1,3-thiazolidine](/img/structure/B2371145.png)
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)